3-Deoxyfructose
Overview
Description
3-Deoxyfructose is a deoxy sugar derived from fructose, where the hydroxyl group at the third carbon is replaced by a hydrogen atom. This compound is significant in various biochemical processes and is often studied in the context of diabetes and advanced glycation end-products.
Biochemical Analysis
Biochemical Properties
3-Deoxyfructose plays a crucial role in biochemical reactions, particularly in the context of diabetes. It is formed as a metabolic byproduct of 3-deoxyglucosone, a reactive dicarbonyl sugar. The enzymatic reduction of 3-deoxyglucosone to this compound is a key step in limiting the modification of proteins by 3-deoxyglucosone, which is known to contribute to the browning of proteins . Enzymes such as fructosamine-3-kinase are involved in the phosphorylation of fructoselysine residues on glycated proteins, leading to the formation of this compound . This interaction is crucial in reversing the nonenzymatic glycation process at an early stage.
Cellular Effects
This compound has been observed to influence various cellular processes, particularly in the context of diabetes. Elevated levels of this compound in plasma and urine have been correlated with hyperglycemia in diabetic patients . This compound affects cell signaling pathways and gene expression by interacting with proteins and enzymes involved in glycation processes. The presence of this compound can lead to changes in cellular metabolism, impacting the overall function of cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The phosphorylation of fructoselysine residues by fructosamine-3-kinase leads to the formation of this compound, which then participates in various biochemical pathways . This process helps in mitigating the deleterious effects of nonenzymatic glycation by breaking down glycated proteins at an early stage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound concentrations are significantly increased in diabetic patients compared to control subjects . The stability of this compound in plasma and urine samples has been a key focus, with findings indicating that it remains relatively stable over time, allowing for accurate measurement and analysis.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been explored in animal models to understand its threshold and potential toxic effects. Research indicates that varying dosages of this compound can lead to different outcomes in terms of cellular function and metabolic processes . High doses of this compound may result in adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glycation and the formation of advanced glycation end products. It interacts with enzymes such as fructosamine-3-kinase and plays a role in the reduction of 3-deoxyglucosone to less reactive species . This interaction is crucial in maintaining metabolic flux and regulating metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Studies have shown that this compound is transported across cell membranes and distributed in different tissues, with its localization being influenced by factors such as glycemic control and metabolic state . The accumulation of this compound in specific tissues can have significant implications for cellular function and overall health.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound is found in various cellular compartments, including the cytoplasm and organelles involved in metabolic processes . The targeting of this compound to specific subcellular locations is influenced by post-translational modifications and interactions with other biomolecules, which can affect its biochemical activity and role in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Deoxyfructose can be synthesized through multi-enzymatic cascade reactions. One approach involves the aldol cleavage–aldol formation cascade, where glyceraldehyde 3-phosphate is generated from fructose 1,6-bisphosphate and then consumed in situ for a consecutive carboligation step catalyzed by fructose 6-phosphate aldolase . Another method involves aldolase–kinase coupling, where the unphosphorylated ketose is produced in situ by fructose 6-phosphate aldolase-catalyzed carboligation, followed by a hexokinase-catalyzed phosphorylation step .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it may involve similar enzymatic processes scaled up for larger yields. The use of biocatalysts like fructose 6-phosphate aldolase and hexokinase could be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Deoxyfructose undergoes various chemical reactions, including oxidation and reduction. One notable reaction is its conversion to 3-deoxyglucosone in the presence of NADP+ .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to 3-deoxyglucosone using NADP+ as a cofactor.
Reduction: It can be reduced back to its original form using appropriate reducing agents.
Major Products:
3-Deoxyglucosone: Formed through oxidation.
This compound: Can be regenerated through reduction.
Scientific Research Applications
3-Deoxyfructose is used extensively in scientific research, particularly in the study of diabetes and advanced glycation end-products. It serves as a metabolic fingerprint for 3-deoxyglucosone, a reactive dicarbonyl sugar involved in the nonenzymatic polymerization and browning of proteins . Elevated levels of this compound in plasma and urine are indicators of hyperglycemia in diabetic patients .
Mechanism of Action
3-Deoxyfructose is formed through the reduction of 3-deoxyglucosone, a key intermediate in the Maillard reaction. This reaction involves the spontaneous reaction of glucose with amine-containing molecules, leading to the formation of advanced glycation end-products . The reduction of 3-deoxyglucosone to this compound helps limit the modification of proteins by reactive dicarbonyl sugars .
Comparison with Similar Compounds
3-Deoxyglucosone: A dicarbonyl sugar formed from fructose and involved in the Maillard reaction.
3-Deoxygalactosone: Another deoxy sugar similar to 3-Deoxyfructose, formed through similar biochemical pathways.
Methylglyoxal: A reactive dicarbonyl compound involved in glycation reactions.
Uniqueness: this compound is unique due to its role in reducing the reactivity of 3-deoxyglucosone, thereby limiting the formation of advanced glycation end-products. This makes it a valuable compound in the study of diabetes and related complications .
Properties
IUPAC Name |
(4S,5R)-1,4,5,6-tetrahydroxyhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h5-8,10-11H,1-3H2/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFWZSUJNURRMW-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210988 | |
Record name | 3-Deoxyhexulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Deoxyfructose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005876 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6196-57-2 | |
Record name | 3-Deoxy-D-fructose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6196-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deoxyhexulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deoxyhexulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Deoxyfructose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005876 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Deoxyfructose (3-DF) is a key metabolite of 3-DG, a reactive dicarbonyl sugar formed during glycation. [, , , ] 3-DG is considered cytotoxic and implicated in diabetic complications. [, , ] Enzymatic reduction of 3-DG by NADPH-dependent 2-oxoaldehyde reductases leads to the formation of the less reactive 3-DF. [, , ] This metabolic conversion is considered a detoxification pathway for 3-DG. [, ]
A: Research suggests that measuring 3-DF levels in plasma and urine could be valuable for indirectly assessing 3-DG production in vivo. [, ] Increased 3-DF concentrations in diabetic patients compared to controls, along with strong correlations between 3-DF and markers like HbA1c and urinary Fructoselysine (FL), support this notion. [, ]
A: 3-DF primarily originates from the metabolism of dietary 3-DG and the reduction of endogenously produced 3-DG. [, , ] Consuming foods rich in Maillard reaction products, like honey, can significantly elevate urinary 3-DF excretion. [] Metabolic pathways like the fructose-3-phosphokinase pathway also contribute to 3-DG production, subsequently impacting 3-DF levels. [, ]
A: While 3-DF itself is considered less reactive than its precursor 3-DG, research indicates a potential connection with diabetic complications. [] Studies observed an inverse correlation between plasma 3-DF and urinary albumin excretion (UAE), a marker of diabetic nephropathy. [] Additionally, individuals with progressing retinopathy exhibited lower plasma 3-DF levels compared to non-progressors. []
A: Limited information is available on the further metabolism of 3-DF in humans. Some studies suggest it might be phosphorylated by hexokinase, although this seems less efficient compared to the phosphorylation of other sugars like 3-deoxyglucose. [] More research is needed to fully elucidate the metabolic fate of 3-DF.
A: Current research primarily focuses on enzymes involved in 3-DF formation, such as NADPH-dependent 2-oxoaldehyde reductases. [, , ] Specific enzymes responsible for the degradation or further metabolism of 3-DF haven't been extensively characterized yet.
A: Yes, dietary choices can significantly impact 3-DF levels. [] Restricting the intake of 3-DG and other Maillard reaction products, as seen in a "raw food" diet, can reduce urinary 3-DF excretion by approximately 50%. [] Conversely, consuming foods rich in these compounds, like honey, leads to a notable increase in 3-DF excretion. []
A: Yeast, particularly Saccharomyces cerevisiae, plays a crucial role in fermenting beverages like beer and wine. [, ] Investigating the yeast metabolism of 3-DG and the formation of 3-DF provides insights into the influence of these compounds on the final product quality and potential implications for human consumption. [, ]
A: High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for quantifying 3-DF in various matrices, including urine, plasma, and beverages. [, ] Gas chromatography-mass spectrometry (GC-MS) serves as a complementary technique for identification and quantification. []
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